molecular formula C21H22ClFN4O3 B609716 O-Desmethyl Gefitinib CAS No. 847949-49-9

O-Desmethyl Gefitinib

货号: B609716
CAS 编号: 847949-49-9
分子量: 432.9 g/mol
InChI 键: IFMMYZUUCFPEHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-去甲吉非替尼是吉非替尼的重要活性代谢产物,吉非替尼是一种众所周知的表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂。该化合物在癌症研究和治疗领域至关重要,特别是针对非小细胞肺癌。O-去甲吉非替尼保留了吉非替尼的抑制特性,使其成为针对 EGFR 的有效药物。

科学研究应用

O-去甲吉非替尼在科学研究中具有广泛的应用:

    化学: 它被用作分析研究和开发新的合成方法的参考化合物。

    生物学: 在细胞和分子生物学中,它用作研究 EGFR 信号通路及其在细胞增殖和凋亡中的作用的工具。

    医学: 临床上,它正在研究其在治疗各种癌症,特别是那些对吉非替尼耐药的癌症中的潜力。

    工业: 在制药行业,它用于开发和测试新的 EGFR 抑制剂。

安全和危害

O-Desmethyl Gefitinib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

The phenomenon of ‘oncogene addiction’, whereby some cancers become highly dependent on a specific gene for their survival and proliferation, provided a rationale for targeted therapy in lung cancer . Current evidence indicates that Gefitinib monotherapy is an effective and generally well-tolerated first- or subsequent-line treatment option for patients with NSCLC and activating EGFR mutations who have not received an EGFR TKI previously .

作用机制

O-去甲吉非替尼通过抑制表皮生长因子受体 (EGFR) 的酪氨酸激酶活性发挥作用。这种抑制阻止了受体上酪氨酸残基的磷酸化,从而阻断了参与细胞增殖和存活的下游信号通路。该化合物特异性靶向 EGFR 的 ATP 结合位点,导致肿瘤生长抑制和癌细胞凋亡的诱导。

准备方法

合成路线和反应条件

O-去甲吉非替尼的合成通常涉及吉非替尼的去甲基化。此过程可以使用各种去甲基化试剂来实现,例如三溴化硼 (BBr3) 或三氯化铝 (AlCl3),在二氯甲烷等有机溶剂中进行。该反应通常在惰性气氛下低温进行,以防止副反应发生。

工业生产方法

O-去甲吉非替尼的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格的纯化步骤,包括结晶和色谱,以确保高纯度和高产率。使用自动化反应器和连续流动系统可以提高效率和可扩展性。

化学反应分析

反应类型

O-去甲吉非替尼会发生各种化学反应,包括:

    氧化: 它可以被氧化形成相应的醌类或其他氧化衍生物。

    还原: 还原反应可以将其转化为更还原的形式,可能改变其生物活性。

    取代: 亲核取代反应可以引入不同的官能团,改变其性质。

常用试剂和条件

    氧化: 常用的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。

    还原: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。

    取代: 在碱的存在下,卤代烷或酰氯等试剂可以促进取代反应。

主要生成产物

这些反应生成的主要产物取决于所用条件和试剂。例如,氧化可能产生醌类,而取代反应可以产生各种烷基化或酰基化衍生物。

相似化合物的比较

类似化合物

    吉非替尼: 母体化合物,也是 EGFR 抑制剂,但有一个 O-去甲吉非替尼没有的甲基。

    厄洛替尼: 另一种具有类似作用机制但化学结构不同的 EGFR 抑制剂。

    阿法替尼: 一种更广谱的 EGFR 抑制剂,也靶向 ErbB 家族的其他成员。

独特性

O-去甲吉非替尼由于其特异性的去甲基化结构而独一无二,与吉非替尼相比,它可能导致不同的药代动力学和药效学特性。 其形成依赖于 CYP2D6 酶的活性,该酶在个体之间存在差异,可能影响其疗效和安全性 .

如果您还有其他问题或需要更多详细信息,请随时提问!

属性

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMMYZUUCFPEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461102
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847949-49-9
Record name o-Desmethyl gefitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYL GEFITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: Which cytochrome P450 enzyme is primarily responsible for the formation of O-Desmethyl Gefitinib?

A2: Research points to CYP2D6 as the primary enzyme responsible for metabolizing Gefitinib into this compound. [] While other enzymes like CYP3A4 contribute to Gefitinib metabolism overall, CYP2D6 specifically facilitates the O-demethylation reaction leading to M523595 formation. []

Q2: How do genetic variations in CYP2D6 impact the metabolism of Gefitinib and, consequently, the formation of this compound?

A3: Studies have shown that variations in the CYP2D6 gene can significantly alter its enzymatic activity. [, ] Some variations lead to decreased clearance of Gefitinib, suggesting a potential build-up of the drug in individuals carrying these variations. [, ] Conversely, other variations might increase clearance, potentially leading to lower exposure to both Gefitinib and its metabolite, this compound. [, ]

Q3: Are there analytical methods available to accurately measure the concentrations of both Gefitinib and this compound in biological samples?

A4: Yes, researchers have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of Gefitinib and this compound in human plasma. [, ] This technique enables accurate quantification of both compounds, crucial for understanding their pharmacokinetic profiles and potential clinical implications.

Q4: Beyond its role as a metabolite, has this compound demonstrated any significant biological activities or interactions?

A5: While this compound is primarily recognized as a metabolite of Gefitinib, research indicates its potential to inhibit SN-38 glucuronidation. [] SN-38, an active metabolite of the anticancer drug Irinotecan, undergoes glucuronidation as a detoxification pathway. Therefore, this compound's inhibitory effect on this process might influence SN-38's efficacy and toxicity profile, warranting further investigation.

Q5: How does the pharmacokinetic profile of Gefitinib differ in elderly patients compared to younger populations, and are there any implications for this compound levels?

A6: Studies investigating Gefitinib pharmacokinetics in elderly patients with EGFR-mutated advanced non-small cell lung cancer are underway. [] As age-related physiological changes can influence drug absorption, distribution, metabolism, and excretion, understanding these differences is crucial for optimizing Gefitinib dosing and predicting potential variations in this compound levels in elderly patients.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。